molecular formula C13H14Cl2N2O3 B2680974 Methyl 1-(5,6-dichloropyridine-3-carbonyl)piperidine-4-carboxylate CAS No. 1040002-22-9

Methyl 1-(5,6-dichloropyridine-3-carbonyl)piperidine-4-carboxylate

Cat. No.: B2680974
CAS No.: 1040002-22-9
M. Wt: 317.17
InChI Key: ZFLVERMTDADZMN-UHFFFAOYSA-N
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Description

Methyl 1-(5,6-dichloropyridine-3-carbonyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with a methyl ester and a dichloropyridine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(5,6-dichloropyridine-3-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5,6-dichloropyridine-3-carboxylic acid with piperidine-4-carboxylic acid methyl ester under specific conditions. The reaction is often catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(5,6-dichloropyridine-3-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-(5,6-dichloropyridine-3-carbonyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-(5,6-dichloropyridine-3-carbonyl)piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(5,6-dichloropyridine-3-carbonyl)piperidine-4-carboxylate is unique due to the presence of the dichloropyridine moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 1-(5,6-dichloropyridine-3-carbonyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3/c1-20-13(19)8-2-4-17(5-3-8)12(18)9-6-10(14)11(15)16-7-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLVERMTDADZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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